

# (R)-Zanubrutinib IUPAC name and CAS number

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## Compound of Interest

Compound Name: (R)-Zanubrutinib

Cat. No.: B1461197

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## (R)-Zanubrutinib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Zanubrutinib is a potent and irreversible second-generation inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. The commercially developed and clinically approved form of zanubrutinib is the (S)-enantiomer. This document provides the specific chemical identifiers for the (R)-enantiomer of zanubrutinib.

It is important to note that while detailed preclinical and clinical data are available for zanubrutinib (the (S)-enantiomer), specific experimental data for the (R)-enantiomer is not readily available in the public domain. Therefore, the experimental protocols and biological context provided herein are based on the characterization of zanubrutinib, offering a foundational understanding of the expected biological activities and methodologies for evaluation.

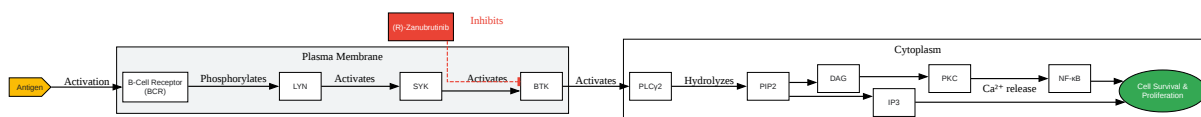
### Chemical Identity of (R)-Zanubrutinib

Identifier	Value
IUPAC Name	(7R)-2-(4-phenoxyphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide[1]
CAS Number	1691249-44-1[1]

## Mechanism of Action: BTK Inhibition in the B-Cell Receptor Signaling Pathway

Zanubrutinib exerts its therapeutic effect by selectively and covalently binding to the cysteine residue (Cys481) in the active site of BTK. This irreversible inhibition blocks the downstream signaling cascade initiated by the B-cell receptor, which is crucial for the proliferation, trafficking, chemotaxis, and adhesion of B-cells. In malignant B-cells that exhibit constitutive activation of the BCR pathway, inhibition of BTK leads to decreased tumor cell growth and survival.

Below is a diagram illustrating the B-cell receptor signaling pathway and the point of intervention by zanubrutinib.



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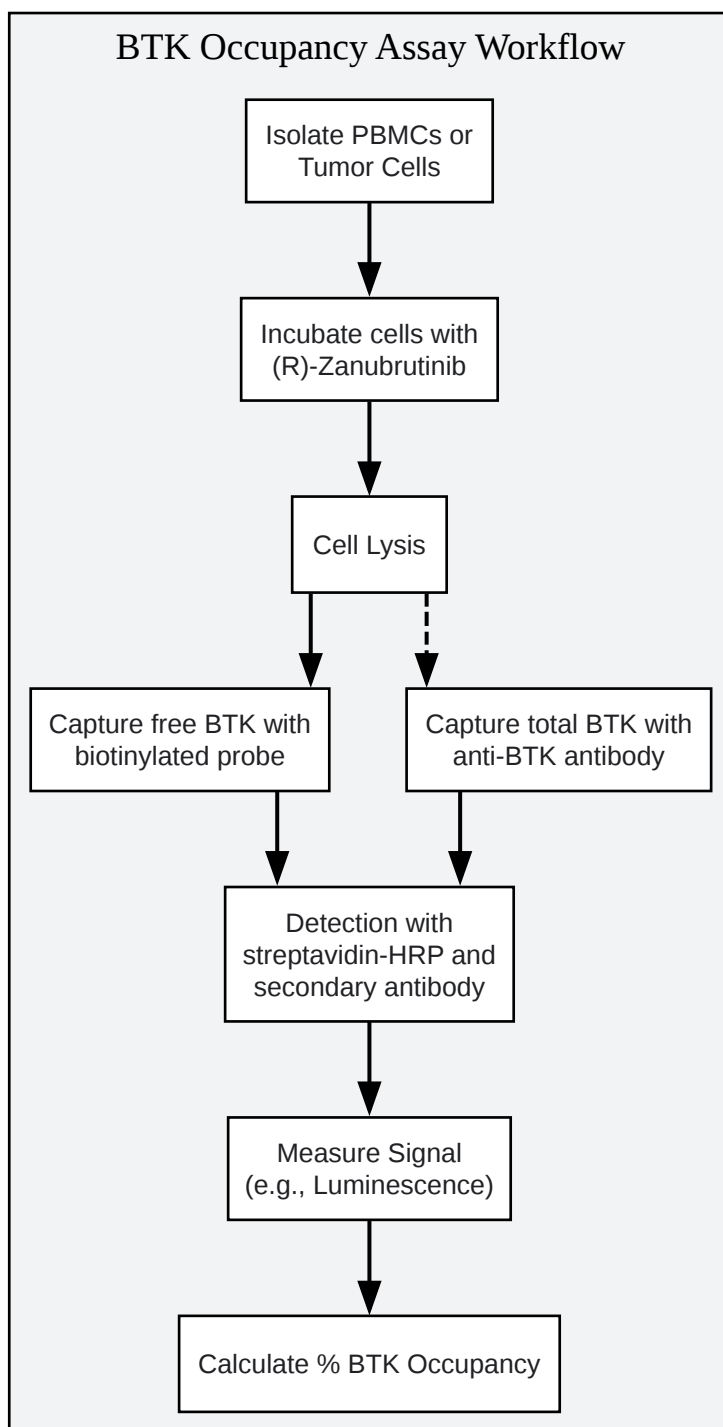
B-Cell Receptor (BCR) Signaling Pathway Inhibition

## Experimental Protocols

Detailed experimental protocols are essential for the evaluation of BTK inhibitors. The following sections outline the methodologies for key assays used in the characterization of zanubrutinib.

## **BTK Occupancy Assay**

This assay is designed to measure the extent to which a BTK inhibitor is bound to its target in a cellular context.



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#### Workflow for BTK Occupancy Assay

Methodology:

- **Cell Isolation:** Peripheral blood mononuclear cells (PBMCs) or tumor cells are isolated from samples.
- **Inhibitor Treatment:** Cells are incubated with varying concentrations of **(R)-Zanubrutinib** for a specified duration.
- **Cell Lysis:** Cells are lysed to release intracellular proteins, including BTK.
- **Capture of Free BTK:** The lysate is added to microplates coated with a capture reagent (e.g., NeutrAvidin) that binds a biotinylated probe specific for unoccupied BTK.
- **Capture of Total BTK:** In parallel, the lysate is added to microplates coated with an anti-BTK antibody to capture both occupied and unoccupied BTK.
- **Detection:** A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate to generate a measurable signal.
- **Data Analysis:** The percentage of BTK occupancy is calculated by comparing the signal from the free BTK wells to the total BTK wells.

## Cell Proliferation Assay

This assay assesses the effect of the compound on the growth of cancer cell lines.

Methodology:

- **Cell Seeding:** B-cell lymphoma cell lines (e.g., TMD8, OCI-Ly10) are seeded into 96-well plates.
- **Compound Addition:** A serial dilution of **(R)-Zanubrutinib** is added to the wells.
- **Incubation:** The plates are incubated for a period of 48-72 hours.
- **Viability Assessment:** Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.
- **Data Analysis:** The luminescent signal is read, and the IC50 value (the concentration of inhibitor that reduces cell proliferation by 50%) is calculated.

## Quantitative Data Summary

The following table summarizes key in vitro and in vivo data for zanubrutinib (S-enantiomer). While specific data for the (R)-enantiomer is not available, these values provide a benchmark for the expected activity of a potent BTK inhibitor.

Assay	Cell Line / System	Parameter	Value
BTK Enzymatic Assay	Recombinant BTK	IC50	~0.2 nM
Cellular BTK Autophosphorylation	TMD8 cells	IC50	~1.5 nM
Cell Proliferation	TMD8 cells	IC50	~8.0 nM
In Vivo Tumor Growth Inhibition	OCI-Ly10 Xenograft Model	ED50	~2.5 mg/kg

## Conclusion

**(R)-Zanubrutinib** is the enantiomer of the clinically approved BTK inhibitor, zanubrutinib. While its specific biological profile is not extensively documented in publicly available literature, the provided IUPAC name and CAS number serve as precise identifiers for this compound. The established mechanism of action and experimental protocols for zanubrutinib offer a robust framework for the investigation and characterization of **(R)-Zanubrutinib** by researchers and drug development professionals. Further studies are warranted to elucidate the distinct pharmacological properties of the (R)-enantiomer and its potential therapeutic utility.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]

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